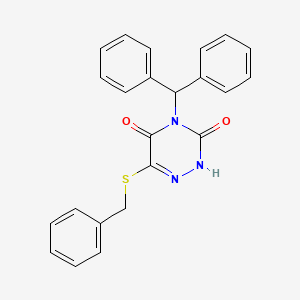
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is a compound that combines an amine (N-ethyl-N-methylethanamine) with a nitrophenol (2,4,6-trinitrophenol). The amine component is a clear, colorless to light yellow liquid that is highly flammable and corrosive .
準備方法
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylethanamine can be synthesized through the reaction of ethylamine with methyl iodide under basic conditions . The reaction typically involves:
Reagents: Ethylamine, methyl iodide, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like ethanol at room temperature.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The process involves:
Reagents: Phenol, concentrated sulfuric acid, and concentrated nitric acid.
Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of N-ethyl-N-methylethanamine involves continuous flow reactors where ethylamine and methyl iodide are reacted under controlled conditions to ensure high yield and purity . For 2,4,6-trinitrophenol, large-scale nitration plants use automated systems to handle the hazardous reagents and control the reaction parameters .
化学反応の分析
Types of Reactions
N-ethyl-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides for amines and bases like sodium hydroxide for nitrophenols
Major Products
Oxidation of N-ethyl-N-methylethanamine: Produces amides or nitriles.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols
科学的研究の応用
N-ethyl-N-methylethanamine is used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals . 2,4,6-trinitrophenol is used in:
Chemistry: As a reagent for detecting metals and in the synthesis of dyes.
Biology: As a biochemical tool to study oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in the treatment of burns.
Industry: As an explosive and in the manufacture of matches and fireworks.
作用機序
2,4,6-trinitrophenol acts by uncoupling oxidative phosphorylation in mitochondria, disrupting ATP production and leading to increased metabolic rate . N-ethyl-N-methylethanamine, being an amine, can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
N-methylethanamine: Similar structure but lacks the ethyl group.
2,4-dinitrophenol: Similar nitrophenol but with one less nitro group.
Uniqueness
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol, giving it distinct chemical properties and reactivity compared to its individual components .
特性
CAS番号 |
6635-09-2 |
|---|---|
分子式 |
C11H16N4O7 |
分子量 |
316.27 g/mol |
IUPAC名 |
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-6(3)5-2/h1-2,10H;4-5H2,1-3H3 |
InChIキー |
KXSCMTQUPCXYOV-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


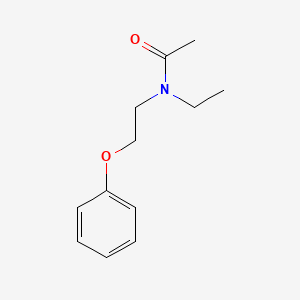

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
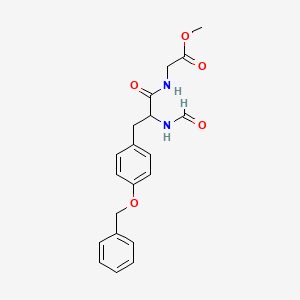
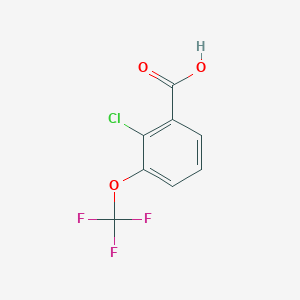
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
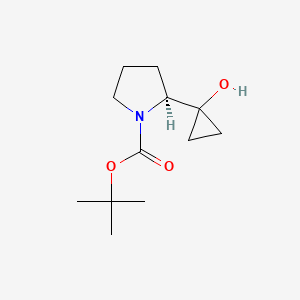
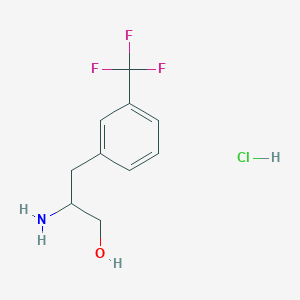
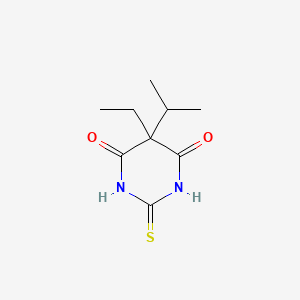
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
